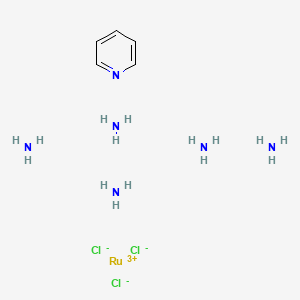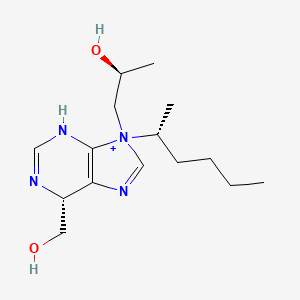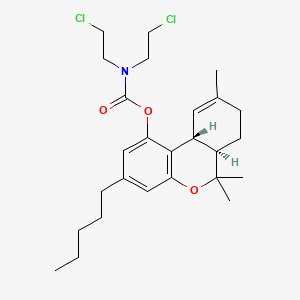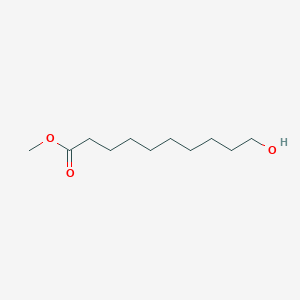
Methyl 10-hydroxydecanoate
描述
Methyl 10-hydroxydecanoate: is an organic compound with the molecular formula C₁₁H₂₂O₃ . It is a methyl ester derivative of 10-hydroxydecanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. It appears as a colorless to slightly yellow liquid and is soluble in common organic solvents such as ethanol, chloroform, and acetone .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 10-hydroxydecanoate is typically synthesized through the esterification of 10-hydroxydecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the mixture under reflux to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for larger volumes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions:
Oxidation: Methyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base such as pyridine
Major Products Formed:
Oxidation: 10-oxodecanoic acid or decanoic acid.
Reduction: 10-hydroxydecanoic acid.
Substitution: 10-chlorodecanoic acid methyl ester
科学研究应用
Methyl 10-hydroxydecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fatty acids and esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: It is used in the production of polymers, lubricants, and surfactants
作用机制
The mechanism of action of methyl 10-hydroxydecanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as oxidation, reduction, and substitution. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting membrane integrity and enzyme activity. The exact molecular targets and pathways involved are subject to ongoing research .
相似化合物的比较
Methyl 10-chlorodecanoate: Similar in structure but with a chlorine atom replacing the hydroxyl group.
Methyl 10-oxodecanoate: Similar but with a ketone group instead of a hydroxyl group.
Methyl 10-bromodecanoate: Similar but with a bromine atom replacing the hydroxyl group
Uniqueness: Methyl 10-hydroxydecanoate is unique due to the presence of the hydroxyl group, which imparts specific reactivity and properties. This hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 10-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQGHRDVMDLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334294 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2640-94-0 | |
| Record name | Methyl 10-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action isn't fully detailed in the study [], the research demonstrates that 10-OHC10CH3 likely enhances the permeability of intestinal epithelial cells. This allows larger molecules, which normally struggle to pass through, to be absorbed more easily. The study shows 10-OHC10CH3 significantly increased the permeability of fluorescent dextrans of various sizes (4 kDa, 10 kDa, and 40 kDa) across Caco-2 monolayers, a model for intestinal absorption []. Further research is needed to elucidate the specific interactions between 10-OHC10CH3 and the cell membrane components responsible for this enhanced permeability.
A: The study found that blending 10-OHC10CH3 with polyethylene glycols (PEGs) of varying molecular weights (200-1000 Da) further improved its ability to enhance the transport of molecules across the intestinal barrier []. Notably, the enhancement effect was greater with increasing PEG molecular weight, with PEG 1000 showing the most significant improvement. This suggests that the formation of liquid dispersions with specific PEGs can optimize the presentation and interaction of 10-OHC10CH3 with the intestinal lining, leading to superior permeation enhancement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
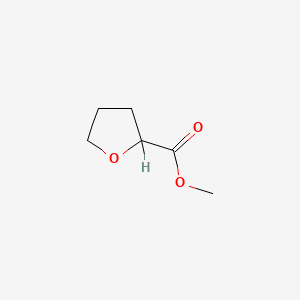
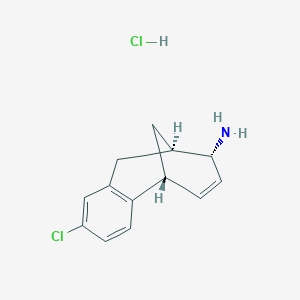
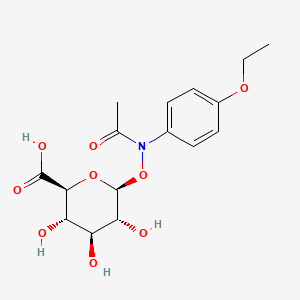
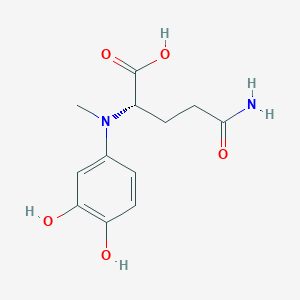
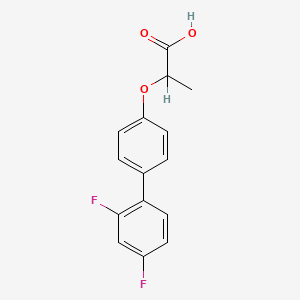
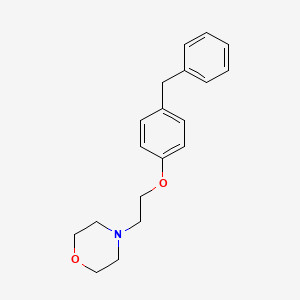
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)


